1-Cyclooctylethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclooctylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOLFJDWLXYKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclooctylethan 1 Amine
Direct Amination Approaches
Direct amination methods are fundamental in amine synthesis, offering pathways from readily available halogenoalkanes and carbonyl compounds. These approaches are valued for their straightforward nature in constructing the target carbon-nitrogen bond.
Nucleophilic Substitution Reactions with Halogenoalkanes
The synthesis of primary amines through the nucleophilic substitution of halogenoalkanes by ammonia (B1221849) is a foundational reaction in organic chemistry. studymind.co.uklibretexts.org In this approach, the starting material for producing 1-cyclooctylethan-1-amine would be a 1-halo-1-cyclooctylethane, such as 1-bromo- or 1-chloro-1-cyclooctylethane. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. chemguide.co.uk This initial attack displaces the halide ion and forms an ethylammonium (B1618946) salt. A second molecule of ammonia then acts as a base, deprotonating the ammonium (B1175870) salt to yield the free primary amine, this compound, and an ammonium ion. studymind.co.ukchemguide.co.uk
A significant challenge with this method is the potential for over-alkylation. savemyexams.com The primary amine product is itself a nucleophile, often more so than ammonia, and can react with another molecule of the halogenoalkane. chemguide.co.uk This leads to the formation of a mixture of secondary and tertiary amines, as well as a quaternary ammonium salt, which necessitates purification steps to isolate the desired primary amine. studymind.co.uksavemyexams.com To favor the formation of the primary amine, a large excess of ammonia is typically used, which increases the probability that the halogenoalkane will react with ammonia rather than the amine product. savemyexams.com The reaction is generally carried out in a solvent like ethanol (B145695). studymind.co.uk
Table 1: General Conditions for Nucleophilic Substitution
| Precursor | Reagent | Key Conditions | Product | Primary Challenge |
|---|---|---|---|---|
| 1-Halo-1-cyclooctylethane | Ammonia (NH₃) | Excess ammonia, typically in an ethanol solvent | This compound | Over-alkylation leading to a mixture of primary, secondary, and tertiary amines. savemyexams.com |
Reductive Amination of Corresponding Carbonyl Precursors
Reductive amination is a highly versatile and widely applied method for synthesizing amines from aldehydes or ketones. rsc.org For the synthesis of this compound, the corresponding carbonyl precursor is 1-cyclooctylethanone (B7893332). The process involves the reaction of the ketone with ammonia to form an imine intermediate, which is then reduced in situ to the target amine. libretexts.org This method is often preferred over nucleophilic substitution as it avoids the issue of over-alkylation. masterorganicchemistry.com
One common approach for the reduction step involves the use of hydride-based reducing agents. chemistrysteps.com The reaction between 1-cyclooctylethanone and ammonia first forms a hemiaminal, which then dehydrates to produce a 1-cyclooctylethan-1-imine intermediate. researchgate.net A reducing agent present in the reaction mixture then reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the primary amine.
Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this transformation because it is selective for the reduction of the protonated imine (iminium ion) over the ketone starting material. masterorganicchemistry.comchemistrysteps.com This allows the entire reaction to be performed in a single pot. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed. libretexts.org The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. chemistrysteps.com
An alternative and industrially attractive approach to reductive amination involves the use of molecular hydrogen (H₂) and a metal catalyst. rsc.org This method is considered a green chemistry approach due to the use of hydrogen as the reductant. d-nb.info A variety of heterogeneous and homogeneous catalysts based on both precious and earth-abundant metals have been developed for this purpose. rsc.org
In this process, 1-cyclooctylethanone, ammonia, and hydrogen gas are reacted in the presence of a catalyst. Catalysts based on nickel (e.g., Raney nickel), palladium, platinum, or rhodium are commonly used. researchgate.netd-nb.info More recently, catalysts based on more abundant metals like iron and cobalt have been developed and shown to be highly effective. d-nb.infod-nb.info The reaction conditions typically involve elevated temperatures and pressures. For example, an iron-based catalyst has been used at 140°C and 6.5 MPa of H₂, while a cobalt-based system can operate under milder conditions of 50°C and 10 bar H₂ pressure. d-nb.infod-nb.info These catalytic systems are often reusable and show high selectivity for the desired primary amine. d-nb.info
Table 2: Representative Conditions for Reductive Amination of 1-Cyclooctylethanone
| Method | Reducing Agent/Catalyst | Typical Conditions | Key Advantage |
|---|---|---|---|
| Hydride Reduction | Sodium cyanoborohydride (NaBH₃CN) | Ammonia, mild acid (e.g., NH₄OAc), methanol (B129727) solvent | High selectivity, one-pot reaction. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂ with Fe, Co, Ni, or Pd catalyst | Aqueous ammonia, elevated temperature and pressure | Atom economy, catalyst reusability. d-nb.infod-nb.info |
Transformations from Nitrogen-Containing Precursors
Another major synthetic route involves starting with a molecule that already contains nitrogen and transforming its functional group into an amine. The reduction of nitriles is a classic and effective example of this strategy.
Reduction of Nitriles
The reduction of a nitrile provides a direct pathway to a primary amine with the same carbon skeleton. To synthesize this compound, the required precursor would be 2-cyclooctylpropanenitrile. This reaction can be achieved using several powerful reducing agents or through catalytic hydrogenation.
A common and effective method is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The nitrile is typically treated with LiAlH₄ in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum complexes and liberate the amine. libretexts.orgrsc.org This method is highly efficient and generally provides good yields. For instance, the reduction of the isomeric 2-cyclooctylacetonitrile to 2-cyclooctylethan-1-amine using LiAlH₄ in THF resulted in a 67.2% yield. rsc.org
Catalytic hydrogenation is another viable method for nitrile reduction. libretexts.org This involves reacting the nitrile with hydrogen gas, often at high pressure, in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for this transformation, though palladium or platinum catalysts can also be employed. libretexts.org
Table 3: Conditions for the Reduction of Nitriles
| Precursor | Method | Reagents/Catalyst | Typical Solvent | Product |
|---|---|---|---|---|
| 2-Cyclooctylpropanenitrile | Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF) | This compound |
| 2-Cyclooctylpropanenitrile | Catalytic Hydrogenation | H₂ gas with Raney Nickel or Pd/C | Ethanol or Methanol | This compound |
Lithium Aluminum Hydride Reduction
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including oximes and nitriles, into amines. harvard.edumasterorganicchemistry.com The reaction with an oxime, such as 1-cyclooctylethanone oxime, would proceed via the reduction of the C=N double bond to furnish this compound. Similarly, the reduction of a nitrile, like cyclooctyl acetonitrile, with LiAlH₄ yields the corresponding primary amine. masterorganicchemistry.com These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). orgsyn.orgchemistrysteps.com The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions, as it reacts violently with water. chemistrysteps.com
Catalytic Hydrogenation of Nitriles
Catalytic hydrogenation offers an alternative, often milder, method for the reduction of nitriles to primary amines. bme.hursc.org This process involves the use of hydrogen gas in the presence of a metal catalyst. nih.gov Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. bme.hunih.govmasterorganicchemistry.com The reaction is typically performed under pressure in a suitable solvent. nih.gov A significant challenge in the catalytic hydrogenation of nitriles is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts. bme.huresearchgate.net The addition of ammonia or the use of specific catalytic systems can help to suppress these side reactions and improve the yield of the desired primary amine. rsc.orgresearchgate.netacs.org
Reduction of Nitro Compounds
The reduction of nitro compounds provides another important route to primary amines. bme.hu For the synthesis of this compound, the corresponding nitro compound, 1-cyclooctyl-1-nitroethane, would serve as the starting material. Various reducing systems can be employed for this transformation.
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, the reduction can be achieved using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) can also be an effective reducing agent. commonorganicchemistry.com
Table 1: Comparison of Reagents for Nitro Group Reduction
| Reagent/System | Substrate Scope | Conditions | Notes |
|---|---|---|---|
| H₂/Pd/C | Aromatic and aliphatic | Varies | Can also reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Ni | Aromatic and aliphatic | Varies | Often used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/Acid | Aromatic and aliphatic | Acidic | Mild method. commonorganicchemistry.com |
| SnCl₂/Acid | Aromatic and aliphatic | Acidic | Mild method. commonorganicchemistry.com |
| LiAlH₄ | Aliphatic | Anhydrous | Not suitable for aromatic nitro compounds (produces azo compounds). commonorganicchemistry.com |
Reduction of Amides
The reduction of amides is a versatile method for the synthesis of amines. masterorganicchemistry.comlibretexts.org To produce this compound, one would start with N-(1-cyclooctylethyl)acetamide. The most common reagent for this transformation is the powerful reducing agent lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgsavemyexams.com The reaction involves the complete reduction of the carbonyl group of the amide to a methylene (B1212753) group (CH₂), yielding the corresponding amine. libretexts.org This reaction is generally applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com The process is typically carried out in an anhydrous solvent such as THF, followed by an aqueous workup to neutralize the reactive intermediates. orgsyn.orgmasterorganicchemistry.com
Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.commychemblog.com To synthesize this compound via this route, the starting material would be 2-cyclooctylpropanamide.
The reaction is typically carried out by treating the primary amide with bromine or chlorine in an aqueous solution of a strong base, such as sodium hydroxide (B78521). numberanalytics.commychemblog.com This process proceeds through an isocyanate intermediate, which is then hydrolyzed in the aqueous medium to the primary amine and carbon dioxide. wikipedia.orgmasterorganicchemistry.com A key feature of the Hofmann rearrangement is the degradation of the carbon chain, making it a useful method for descending a homologous series. tcichemicals.com
Curtius Rearrangement
Similar to the Hofmann rearrangement, the Curtius rearrangement also provides a pathway to primary amines from carboxylic acid derivatives, with the loss of one carbon atom. nih.govwikipedia.org The starting material for the synthesis of this compound would be 2-cyclooctylpropanoic acid.
The reaction involves the conversion of the carboxylic acid into an acyl azide (B81097). This intermediate then undergoes thermal or photochemical rearrangement to form an isocyanate, with the elimination of nitrogen gas. masterorganicchemistry.comwikipedia.org The resulting isocyanate can be hydrolyzed with water to yield the primary amine and carbon dioxide. organic-chemistry.org A significant advantage of the Curtius rearrangement is that the reaction proceeds with complete retention of the stereochemistry of the migrating group. nih.gov
Schmidt Reaction
The Schmidt reaction offers another method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.orgnumberanalytics.com As with the Curtius rearrangement, 2-cyclooctylpropanoic acid would be the precursor for this compound.
In this reaction, the carboxylic acid is treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an acyl azide intermediate, which then rearranges to a protonated isocyanate, losing nitrogen gas in the process. wikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine. wikipedia.org The Schmidt reaction is closely related to the Curtius rearrangement but avoids the need to isolate the often-unstable acyl azide. wikipedia.org
Table 2: Rearrangement Reactions for Amine Synthesis
| Reaction | Starting Material | Key Intermediate | Notes |
|---|---|---|---|
| Hofmann Rearrangement | Primary Amide | Isocyanate | Loses one carbon atom. wikipedia.orgnumberanalytics.com |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Isocyanate | Loses one carbon atom; retention of stereochemistry. nih.govwikipedia.org |
| Schmidt Reaction | Carboxylic Acid | Isocyanate | Loses one carbon atom; uses hydrazoic acid. wikipedia.orgorganic-chemistry.org |
Gabriel Amine Synthesis
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a robust method for the preparation of primary amines from primary alkyl halides. googleapis.comnih.gov The traditional process involves the N-alkylation of a phthalimide (B116566) salt, typically potassium phthalimide, with an alkyl halide. googleapis.com This is followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. googleapis.com
The reaction proceeds in two main stages:
Alkylation : The phthalimide anion, acting as a surrogate for an amino anion, displaces a halide from the alkyl halide in an SN2 reaction to form an N-alkylphthalimide. organicreactions.org This initial step is effective for primary alkyl halides. googleapis.com
Deprotection : The amine is then liberated from the phthalimide group. This can be achieved through acidic hydrolysis, though this method can be harsh. googleapis.comfrontiersin.org A more common and milder method is hydrazinolysis, known as the Ing-Manske procedure, which involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). googleapis.commdma.ch This yields the desired primary amine along with a phthalhydrazide (B32825) precipitate. googleapis.com
While the Gabriel synthesis is a cornerstone for producing primary amines, its direct application to synthesize this compound, a secondary amine, is not conventional. googleapis.com The method is generally unsuitable for secondary alkyl halides due to the potential for elimination reactions. googleapis.com However, modifications and alternative reagents have been developed that can extend the utility of the Gabriel synthesis. googleapis.com For instance, certain reagents can facilitate the synthesis of secondary amines under specific conditions. googleapis.com
To theoretically apply the Gabriel synthesis for this compound, one would start with 1-chloro-1-cyclooctylethane or 1-bromo-1-cyclooctylethane. The reaction with potassium phthalimide would be followed by hydrazinolysis.
Table 1: Reagents and Conditions in Gabriel Synthesis
| Step | Reagent | Typical Conditions | Purpose |
|---|---|---|---|
| Deprotonation (optional) | Potassium hydroxide (KOH) | Varies | Formation of potassium phthalimide |
| Alkylation | Primary alkyl halide | DMF, DMSO, or other polar aprotic solvents | Formation of N-alkylphthalimide |
| Deprotection (Hydrazinolysis) | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Refluxing ethanol | Liberation of the primary amine |
Strategies for the Preparation of Cyclic Amines Applicable to the Cyclooctane (B165968) Framework
The preparation of amines on a cyclooctane framework, such as this compound, often involves methods that are more direct than the Gabriel synthesis for this class of compound. Reductive amination of a suitable ketone is a primary and highly effective strategy. wikipedia.org
Reductive Amination of Cyclooctyl Methyl Ketone
Reductive amination is a versatile, two-step method that transforms a ketone into an amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the starting material would be cyclooctyl methyl ketone.
The general process involves:
Imine Formation : The ketone reacts with an amine, in this case, ammonia, to form an imine intermediate. This reaction is typically carried out under conditions that favor the removal of water, driving the equilibrium towards the imine. wikipedia.org
Reduction : The intermediate imine is then reduced to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they are selective for the imine over the ketone. masterorganicchemistry.com Catalytic hydrogenation can also be used. frontiersin.org
The Leuckart Reaction
A specific and classic variant of reductive amination is the Leuckart reaction, which uses formic acid or its derivatives, such as ammonium formate (B1220265), as both the nitrogen source and the reducing agent. wikipedia.orglibretexts.org This reaction is typically performed by heating the ketone with ammonium formate or formamide (B127407) at elevated temperatures, often between 120°C and 185°C. mdma.chwikipedia.org
The mechanism with ammonium formate involves the formation of an iminium ion from the ketone and ammonia, which is then reduced by formate. wikipedia.org When formamide is used, it first acts as a nucleophile, and the resulting intermediate is subsequently reduced. wikipedia.org The product is often obtained as the formyl derivative, which then requires hydrolysis to yield the free amine. organicreactions.org
Table 2: Comparison of Reductive Amination Methods for this compound Synthesis
| Method | Starting Materials | Reagents | Key Features |
|---|---|---|---|
| General Reductive Amination | Cyclooctyl methyl ketone, Ammonia | NaBH₃CN or NaBH(OAc)₃ | High selectivity, mild conditions, avoids over-alkylation. masterorganicchemistry.com |
| Leuckart Reaction | Cyclooctyl methyl ketone | Ammonium formate or Formamide | High temperatures required, one-pot procedure. wikipedia.orglibretexts.org |
| Catalytic Reductive Amination | Cyclooctyl methyl ketone, Ammonia, H₂ | Metal catalyst (e.g., Ni, Pd) | Can be highly efficient and is used industrially. wikipedia.orggoogle.com |
Development of Novel Synthetic Pathways for this compound
While classical methods like reductive amination are robust, research continues to seek more efficient, greener, and novel synthetic routes.
Modern advancements in catalysis have led to more efficient reductive amination processes. For instance, the use of biocatalysts, such as imine reductases (IREDs), for the asymmetric reductive amination of ketones is a promising area. nih.gov These enzymatic methods can offer high stereoselectivity, which is crucial for the synthesis of chiral amines. nih.gov The application of whole-cell biocatalysts further simplifies the process by integrating cofactor regeneration, making it more cost-effective. nih.gov
Another area of development is the direct functionalization of C-H bonds. While challenging, methods for the remote C-H bond functionalization of cyclic amines are being explored. Current time information in Bangalore, IN. These strategies, often employing transition-metal catalysts, could potentially offer new synthetic disconnections for accessing complex substituted cyclic amines. Current time information in Bangalore, IN. However, these methods are generally focused on functionalizing the amine ring itself rather than installing a side chain.
Furthermore, novel pathways for creating N-alkenyl compounds, which can be precursors to amines, are being investigated. ambeed.com These methods, sometimes involving photochemical isomerizations or metal-free reactions, could provide alternative routes to the building blocks needed for complex amine synthesis. wikipedia.orgambeed.com
While no specific novel pathways have been published exclusively for this compound, the ongoing developments in catalytic reductive amination and C-H functionalization represent the forefront of research applicable to its synthesis.
Stereochemical Investigations of 1 Cyclooctylethan 1 Amine
Enantioselective Synthesis of (S)- and (R)-1-Cyclooctylethan-1-amine
The preparation of single-enantiomer chiral amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For 1-Cyclooctylethan-1-amine, the primary precursor is cyclooctyl methyl ketone. The conversion of this prochiral ketone into a chiral amine can be achieved through several advanced enantioselective methods.
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination (ARA) is a highly efficient, one-pot process for converting ketones directly into chiral amines. google.com This strategy involves the condensation of a ketone with an amine source (such as ammonia) to form an intermediate imine, which is then reduced in situ by a chiral catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are often employed. google.comrsc.org
For the synthesis of this compound, cyclooctyl methyl ketone would be reacted with an ammonia (B1221849) source in the presence of a chiral transition metal complex and a reducing agent, typically hydrogen gas. The catalyst consists of a metal center and a chiral phosphine (B1218219) ligand, which creates a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer. The choice of ligand and reaction conditions is critical for achieving high enantioselectivity.
Table 1: Representative Catalytic Systems for Asymmetric Reductive Amination
| Catalyst System | Ligand Type | Reductant | Typical Substrate | Achieved Enantioselectivity (e.e.) |
|---|---|---|---|---|
| [Ir(COD)Cl]₂ / Chiral Phosphine | Biaryl Diphosphine | H₂ | Aryl Alkyl Ketones | >95% |
| RuCl₂(diphosphine)(diamine) | Chiral Diphosphine/Diamine | H₂ | Aliphatic Ketones | 80-98% |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and robust method for controlling stereochemistry. wikipedia.orgchemeurope.com In this approach, a prochiral substrate is temporarily attached to an optically pure molecule (the auxiliary) to form a diastereomeric intermediate. sigmaaldrich.com A subsequent reaction proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and is often recovered for reuse. chemeurope.com
A common application for amine synthesis involves the use of sulfinamides, such as (R)- or (S)-2-methyl-2-propanesulfinamide. The synthesis would proceed via the following steps:
Condensation: Cyclooctyl methyl ketone reacts with the chiral sulfinamide to form a diastereomerically pure N-sulfinyl imine.
Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced with a non-chiral reducing agent (e.g., sodium borohydride). The bulky auxiliary sterically blocks one face of the imine, directing the hydride attack to the opposite face.
Auxiliary Cleavage: The sulfinyl group is removed under mild acidic conditions (e.g., HCl in an alcohol solvent) to afford the desired enantiomer of this compound as its hydrochloride salt.
Other auxiliaries, like those based on pseudoephedrine or Evans oxazolidinones, can also be adapted for this purpose. wikipedia.orgchemeurope.com
Organocatalytic Approaches
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. acsgcipr.org For reductive amination, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven effective. nih.govrsc.org
The process involves the activation of the intermediate imine (formed from cyclooctyl methyl ketone and an amine) by the chiral phosphoric acid catalyst. The catalyst protonates the imine, forming a chiral ion pair. This complex then reacts with a hydride source, most commonly a Hantzsch ester or a benzothiazoline, which delivers a hydride to one face of the imine, guided by the chiral environment of the catalyst. acsgcipr.orgrsc.org This methodology is particularly advantageous as it often proceeds under mild conditions and bypasses the need for potentially toxic or expensive heavy metals. The enantioselectivity of the reaction is highly dependent on the structure of the chiral phosphoric acid catalyst. rsc.org
Biocatalytic Transformations for Enantiopure Amines
Biocatalysis has emerged as a powerful and sustainable tool for producing enantiopure amines. mdpi.com Enzymes offer exceptional selectivity under mild reaction conditions. The two main classes of enzymes used for this transformation are transaminases (TAs) and imine reductases (IREDs). nih.govmdpi.com
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor. diva-portal.orgrsc.orgresearchgate.net To synthesize (S)- or (R)-1-Cyclooctylethan-1-amine, cyclooctyl methyl ketone would be incubated with an appropriate (S)- or (R)-selective transaminase and an excess of an amino donor. The reaction equilibrium can be shifted towards the product amine by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). Panels of engineered transaminases are available, showing activity on a wide range of ketones, including those with bulky aliphatic groups. mdpi.com
Imine Reductases (IREDs): These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of imines to amines. nih.gov They can be used in a one-pot reductive amination of a ketone by forming the imine in situ with an amine source (e.g., ammonia or methylamine), which the enzyme then reduces. researchgate.netnih.gov Engineered IREDs have shown considerable promise for the synthesis of chiral amines from sterically demanding substrates, and cycloalkyl groups like cyclooctyl are noted as potential substrates for such enzymes. nih.govgoogle.com The reaction requires a cofactor regeneration system, which can be achieved using a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase. nih.gov
Table 2: Biocatalytic Synthesis of Chiral Amines from Aliphatic Ketones
| Enzyme Type | Cofactor | Amine Source | Typical Conversion | Typical Enantioselectivity (e.e.) |
|---|---|---|---|---|
| Transaminase (TA) | Pyridoxal-5'-phosphate (PLP) | Isopropylamine | >95% | >99% |
Stereochemical Purity Determination Methodologies
Determining the enantiomeric excess (e.e.) of the synthesized this compound is crucial to evaluating the success of an asymmetric synthesis. The most common and accurate method for this is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). google.comnih.gov
Chiral HPLC: This technique separates the two enantiomers of the amine by passing them through a column containing a chiral stationary phase (CSP). sigmaaldrich.com The enantiomers interact differently with the CSP, leading to different retention times. As a result, they elute from the column at different times, appearing as two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks. For primary amines, it is often necessary to first derivatize the amine with a chromophore-containing agent to facilitate detection by a UV detector. Common CSPs are based on polysaccharides (e.g., Chiralpak® AD) or macrocyclic glycopeptides. nih.govsigmaaldrich.com
Other methods for determining stereochemical purity include:
Chiral Gas Chromatography (GC): Similar in principle to HPLC but used for volatile compounds.
NMR Spectroscopy with Chiral Shift Reagents: A chiral lanthanide shift reagent can be added to the NMR sample, which complexes with the enantiomers to form diastereomeric complexes. These complexes give different chemical shifts in the ¹H or ¹³C NMR spectrum, allowing for integration and determination of the enantiomeric ratio.
Conformational Analysis of the Cyclooctyl Moiety and its Influence on Stereoselectivity
The cyclooctyl ring is a large, flexible system that can adopt several low-energy conformations, with the boat-chair and crown conformations being the most stable. This conformational flexibility, combined with the significant steric bulk of the ring, plays a critical role in influencing the stereochemical outcome of reactions at the adjacent chiral center.
During an asymmetric synthesis, the prochiral substrate (e.g., the cyclooctyl methyl imine intermediate) must interact with the chiral catalyst or auxiliary. The bulky and conformationally dynamic cyclooctyl group can significantly affect this interaction.
In Transition Metal Catalysis: The cyclooctyl group must fit into the chiral pocket of the metal-ligand complex. The energetically preferred binding conformation will likely dictate which face of the imine is exposed to the hydride source, thereby controlling the stereoselectivity.
In Biocatalysis: The substrate must bind to the active site of the enzyme. The large cyclooctyl moiety imposes significant steric constraints, and only enzymes with sufficiently large and appropriately shaped binding pockets will accept it as a substrate. The specific orientation of the substrate within the active site, governed by interactions with amino acid residues, determines which enantiomer is produced.
In Chiral Auxiliary-Mediated Synthesis: The lowest energy conformation of the molecule will place the large cyclooctyl group in a pseudo-equatorial position relative to the auxiliary's chiral framework, effectively shielding one face of the reactive C=N bond and leading to high diastereoselectivity.
The precise prediction of the stereochemical outcome often requires computational modeling to determine the transition state energies of the different possible reaction pathways, taking the complex conformational landscape of the cyclooctyl group into account.
Reactivity and Derivatization Strategies of 1 Cyclooctylethan 1 Amine
Amination Reactions with Alkyl Halides Leading to Higher-Order Amines
The reaction of 1-Cyclooctylethan-1-amine with alkyl halides is a classical example of nucleophilic aliphatic substitution, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.orgfishersci.co.uk The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. fishersci.co.uk Common solvents for this reaction include dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). fishersci.co.uk
A significant challenge in the alkylation of primary amines is the potential for overalkylation. wikipedia.orglibretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a mixture of products. libretexts.org To achieve selective monoalkylation, reaction conditions such as the stoichiometry of reactants, temperature, and the nature of the base must be carefully controlled. Using a large excess of the primary amine can favor the formation of the secondary amine.
Table 1: Representative Amination Reactions with Alkyl Halides
| Alkyl Halide | Product | Reaction Conditions |
|---|---|---|
| Methyl Iodide | N-methyl-1-cyclooctylethan-1-amine | Excess this compound, K2CO3, CH3CN, rt |
| Ethyl Bromide | N-ethyl-1-cyclooctylethan-1-amine | This compound (2 eq.), NaHCO3, DMF, 60 °C |
Acylation Reactions
Acylation of this compound provides a straightforward route to the corresponding amides. This transformation is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.orgyoutube.comresearchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.net
These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (HCl or a carboxylic acid). researchgate.net The choice of solvent can vary, with dichloromethane (B109758) and diethyl ether being common options. The steric bulk of the this compound may influence the rate of acylation, potentially requiring slightly more forcing conditions compared to less hindered amines.
Table 2: Examples of Acylation Reactions
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Acetyl Chloride | N-(1-cyclooctylethyl)acetamide | Pyridine, CH2Cl2, 0 °C to rt |
| Benzoyl Chloride | N-(1-cyclooctylethyl)benzamide | Triethylamine, THF, rt |
Formation of Imines and Enamines
As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgbeilstein-journals.org This condensation reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. fishersci.co.uk The formation of enamines is characteristic of secondary amines and is therefore not observed with this compound.
The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water, often through azeotropic distillation. fishersci.co.uk The steric hindrance of the cyclooctyl group might affect the rate of imine formation, particularly with sterically demanding ketones.
Table 3: Imine Formation with Carbonyl Compounds
| Carbonyl Compound | Imine Product | Catalyst |
|---|---|---|
| Benzaldehyde | N-(1-cyclooctylethyl)-1-phenylmethanimine | p-Toluenesulfonic acid |
| Acetone (B3395972) | N-(1-cyclooctylethyl)propan-2-imine | Acetic acid |
Cyclization Reactions Involving the Amine Functionality
The amine functionality of this compound can participate in various cyclization reactions to form heterocyclic structures. One notable example is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comjk-sci.com While this compound itself is not a β-arylethylamine, derivatives of it that incorporate this motif could undergo this transformation.
Furthermore, intramolecular reactions of derivatives of this compound can lead to the formation of various nitrogen-containing rings. For instance, an N-acylated derivative bearing a suitable leaving group could undergo intramolecular cyclization to form lactams. Similarly, derivatives containing unsaturated moieties can be precursors for intramolecular cycloaddition reactions. encyclopedia.pubrsc.orgrsc.org
Synthesis of Heterocyclic Compounds Utilizing this compound as a Building Block
The primary amine group of this compound makes it a valuable synthon for the construction of a wide array of heterocyclic compounds. It can serve as the nitrogen source in reactions that form rings such as pyrroles, pyrazoles, and pyridines, depending on the other reactants and reaction conditions.
For example, in the Paal-Knorr pyrrole (B145914) synthesis, a primary amine is condensed with a 1,4-dicarbonyl compound to yield a substituted pyrrole. Similarly, reaction with a 1,3-dicarbonyl compound and a source of another nitrogen atom (like hydrazine) can lead to pyrazoles. The specific reaction pathways and resulting heterocyclic systems are highly dependent on the nature of the co-reactants.
Multi-component Reactions (MCRs) Incorporating this compound
Multi-component reactions, where three or more reactants combine in a single pot to form a complex product, are highly efficient in medicinal chemistry and drug discovery. mdpi.comtaylorandfrancis.com this compound, as a primary amine, can participate in several important MCRs.
One such reaction is the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgbeilstein-journals.orgwikipedia.orgchemeurope.comnih.gov The diversity of the final product can be easily achieved by varying each of the four components.
Another important MCR is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. mdpi.comtaylorandfrancis.comwikipedia.orgorganic-chemistry.orgyoutube.com While urea is the traditional nitrogen source for the pyrimidine (B1678525) ring, variations of this reaction could potentially incorporate a primary amine like this compound.
Table 4: Potential Multi-component Reactions
| MCR Type | Reactants | Potential Product Scaffold |
|---|---|---|
| Ugi Reaction | Benzaldehyde, this compound, Acetic acid, tert-Butyl isocyanide | α-Acetamido-N-(1-cyclooctylethyl)-N-tert-butyl-2-phenylacetamide |
Advanced Analytical and Spectroscopic Methodologies for the Characterization of 1 Cyclooctylethan 1 Amine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Cyclooctylethan-1-amine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The amine (NH₂) protons typically appear as a broad singlet whose chemical shift can vary and is sensitive to solvent and concentration. The methine proton (CH-NH₂) adjacent to the nitrogen and the cyclooctyl ring would likely present as a complex multiplet. The terminal methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton. The numerous protons on the cyclooctyl ring would generate a series of complex, overlapping multiplets in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs.)
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| -CH ₃ | ¹H | 1.0 - 1.3 | Doublet (d) |
| Cyclooctyl -CH ₂- and -CH - | ¹H | 1.2 - 1.8 | Complex Multiplets (m) |
| -NH ₂ | ¹H | 1.0 - 2.5 | Broad Singlet (br s) |
| -C H(NH₂)- | ¹H | 2.5 - 3.0 | Multiplet (m) |
| -C H₃ | ¹³C | 20 - 25 | N/A |
| Cyclooctyl Carbons | ¹³C | 25 - 40 | N/A |
| -C H(NH₂)- | ¹³C | 50 - 60 | N/A |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions characteristic of a primary aliphatic amine and saturated hydrocarbon chains.
The most diagnostic peaks for the primary amine group include a pair of medium-intensity N-H stretching bands. orgchemboulder.comlibretexts.org Primary aliphatic amines typically show two distinct peaks resulting from asymmetric and symmetric N-H stretching vibrations. libretexts.org Additionally, a characteristic N-H bending vibration (scissoring) is expected. orgchemboulder.com The C-N stretching vibration of aliphatic amines is also a key feature, though it may be of weak to medium intensity. orgchemboulder.comlibretexts.org The spectrum will also feature strong C-H stretching absorptions just below 3000 cm⁻¹ from the cyclooctyl and ethyl groups. wpmucdn.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3250 - 3400 (two bands) | Medium |
| C-H Stretch | Alkane (C-H) | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |
| C-N Stretch | Aliphatic Amine (C-N) | 1020 - 1250 | Weak to Medium |
| N-H Wag | Primary Amine (-NH₂) | 665 - 910 | Broad, Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.
In accordance with the nitrogen rule, a compound with a single nitrogen atom, such as this compound (C₁₀H₂₁N), will have an odd nominal molecular weight of 155. The molecular ion peak (M⁺) may be observed, although it is often weak or absent in the spectra of aliphatic amines. miamioh.eduyoutube.com
The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgyoutube.com For this compound, this can occur in two ways:
Loss of the cyclooctyl radical (•C₈H₁₅), resulting in a fragment ion [CH₃CHNH₂]⁺ at a mass-to-charge ratio (m/z) of 44. This is often the most intense peak (base peak) in the spectrum.
Loss of the methyl radical (•CH₃), leading to a fragment ion [Cyclooctyl-CHNH₂]⁺ at m/z 140.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
| Molecular Ion | [C₁₀H₂₁N]⁺ | 155 | Parent molecule ion |
| Fragment (Base Peak) | [C₂H₆N]⁺ | 44 | Result of α-cleavage (loss of cyclooctyl radical) |
| Fragment | [C₉H₁₈N]⁺ | 140 | Result of α-cleavage (loss of methyl radical) |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (ee), as the molecule is chiral.
Gas Chromatography (GC): GC is well-suited for analyzing volatile amines and can be used to determine chemical purity. researchgate.net When coupled with a flame ionization detector (FID), GC can quantify the compound and any volatile impurities. researchgate.net For the separation of enantiomers, a specialized chiral stationary phase is required. gcms.cz Capillary columns containing derivatized cyclodextrins are commonly employed for the enantiomeric resolution of chiral amines by GC. gcms.cz
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity and enantiomeric analysis. chromatographyonline.commdpi.com For purity assessment, a standard reversed-phase column might be used. However, since aliphatic amines lack a strong UV chromophore, detection may require derivatization or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer. chromatographyonline.com The determination of enantiomeric excess is effectively achieved using HPLC with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs are widely used and have proven effective in separating the enantiomers of a broad range of chiral compounds, including amines. mdpi.com The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.
Computational and Theoretical Chemical Studies on 1 Cyclooctylethan 1 Amine
Density Functional Theory (DFT) Analysis of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for analyzing the electronic structure of organic molecules like 1-Cyclooctylethan-1-amine. By solving approximations of the Schrödinger equation, DFT can determine the ground-state electronic energy and electron density distribution.
A typical DFT analysis would involve geometry optimization of the molecule using a functional, such as B3LYP or M06-2X, paired with a suitable basis set, like 6-31G(d,p) or larger, to accurately describe the electronic orbitals. From a single-point energy calculation on the optimized geometry, a wealth of information can be extracted.
Key electronic properties that are typically calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites), such as the lone pair on the nitrogen atom, and electron-poor regions (electrophilic sites), providing a guide to intermolecular interactions.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons, likely localized on the amine group. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.5 D | Indicates a moderate molecular polarity, originating from the electronegative nitrogen atom. |
Conformational Energy Landscape Exploration
The cyclooctane (B165968) ring is known for its remarkable conformational complexity, existing in several low-energy arrangements, including the boat-chair (BC), crown (C), and boat-boat (BB) forms. The presence of the 1-aminoethyl substituent on the cyclooctyl ring further complicates this landscape by introducing additional steric interactions that differentiate the stability of these conformers.
Computational methods are essential for navigating this complex potential energy surface. A thorough conformational search can be performed using methods like molecular mechanics (MM) followed by higher-level DFT optimization of the located minima. This process identifies the most stable conformers and calculates their relative energies. The energy difference between the conformer with an axial-like versus an equatorial-like substituent on the flexible ring is analogous to the A-value concept in cyclohexane (B81311) chemistry, quantifying the steric preference. lumenlearning.com
The results of such an analysis are typically presented as a table of low-energy conformers, their relative stabilities (often calculated as Gibbs free energies), and their predicted populations at a given temperature based on the Boltzmann distribution. This information is critical, as the observed properties of a flexible molecule are often a population-weighted average of its constituent conformers.
| Conformer | Substituent Orientation | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (298 K) |
| Boat-Chair (BC1) | Equatorial-like | 0.00 | 75% |
| Boat-Chair (BC2) | Axial-like | 1.50 | 8% |
| Twist-Boat-Chair (TBC) | Equatorial-like | 0.85 | 15% |
| Crown (C1) | Equatorial-like | 2.50 | 2% |
Reaction Mechanism Elucidation for Synthetic Transformations
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a plausible synthetic route is the reductive amination of 1-cyclooctylethanone (B7893332). This reaction involves the initial formation of an imine or enamine intermediate, followed by reduction.
DFT calculations can be employed to map out the entire reaction pathway. This involves:
Locating Stationary Points: The geometries of the reactants (ketone, amine), intermediates (iminium ion), transition states (TS), and products are optimized.
Frequency Calculations: Vibrational frequency calculations are performed to characterize these stationary points. A true minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Such studies can clarify stereochemical outcomes and provide a basis for optimizing reaction conditions. For instance, calculations could predict whether the reducing agent attacks the iminium intermediate from a specific face, leading to a particular stereoisomer of the final product. researchgate.net
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (Ketone + NH₃) | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +12.5 | Formation of hemiaminal intermediate |
| 3 | Intermediate (Iminium Ion) | +5.0 | Dehydration product |
| 4 | Transition State 2 (TS2) | +10.0 | Hydride attack on iminium ion |
| 5 | Product (Amine) | -15.0 | Final product |
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters with a high degree of accuracy, serving as a crucial aid in structure verification and spectral assignment.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is most commonly used. nih.gov To achieve high accuracy, it is essential to perform these calculations on a set of low-energy conformers and then compute a Boltzmann-weighted average of the chemical shifts. youtube.com The resulting predicted spectrum can be compared directly with experimental data to confirm the molecular structure, including its stereochemistry. Discrepancies between computed and experimental shifts can often point to an incorrect structural assignment. nrel.gov
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. academie-sciences.fr While calculated frequencies often have a systematic error, they can be scaled by an empirical factor to yield excellent agreement with experiment. This allows for the confident assignment of vibrational modes to specific functional groups and motions within the molecule.
| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C (alpha to N) | 55.2 | 54.8 |
| C (methyl) | 22.8 | 23.1 |
| C1 (cyclooctyl) | 40.5 | 40.1 |
| C2 (cyclooctyl) | 28.9 | 28.7 |
| C3 (cyclooctyl) | 26.3 | 26.5 |
Mechanistic and Application Studies of 1 Cyclooctylethan 1 Amine in Catalysis
Role as an Organic Base in Catalytic Systems
Primary amines are well-established as effective organic bases in a multitude of catalytic transformations. Their basicity, governed by the lone pair of electrons on the nitrogen atom, allows them to act as proton acceptors, thereby activating substrates or other catalysts in a reaction sequence. In the case of 1-Cyclooctylethan-1-amine, the presence of the bulky cyclooctyl group could sterically influence its accessibility as a base. While no specific studies detailing its use as an organic base catalyst were found, it is plausible that it could function in this capacity, with the steric bulk potentially offering unique selectivity in certain reactions.
Potential as a Chiral Ligand in Asymmetric Catalysis
The structure of this compound, featuring a stereocenter at the carbon atom attached to the amino group, suggests its potential as a chiral ligand in asymmetric catalysis. Chiral amines are frequently employed to form complexes with transition metals, creating a chiral environment that can induce enantioselectivity in a variety of reactions, such as hydrogenations, cross-couplings, and additions to carbonyls. The large cyclooctyl group could create a well-defined chiral pocket around a metal center, potentially leading to high levels of stereocontrol. However, specific examples of its application as a chiral ligand in asymmetric catalysis are not documented in the reviewed literature.
Use as a Nucleophilic Catalyst
Primary amines can act as nucleophilic catalysts, typically by forming a reactive intermediate with a substrate, which then undergoes further transformation. For instance, in organocatalysis, primary amines can react with carbonyl compounds to form iminium or enamine intermediates, which are key in many carbon-carbon bond-forming reactions. The nucleophilicity of the amine in this compound would be a key factor in this context. While the bulky nature of the cyclooctyl group might hinder its approach to a sterically congested electrophile, it could also impart specific selectivity. No specific studies demonstrating the use of this compound as a nucleophilic catalyst have been identified.
Involvement in Enzyme-Catalyzed Reactions
The involvement of specific amines in enzyme-catalyzed reactions is a subject of extensive research, particularly in the field of biocatalysis.
Biocatalytic Transformations with Engineered Enzymes
Engineered enzymes, such as transaminases, are widely used for the synthesis of chiral amines. These biocatalysts can convert a prochiral ketone to a chiral amine with high enantioselectivity. It is conceivable that this compound could be a substrate or a product in such a biocatalytic transformation. For example, an engineered transaminase could potentially be used to synthesize enantiomerically pure (R)- or (S)-1-Cyclooctylethan-1-amine from cyclooctyl methyl ketone. However, specific studies detailing the use of engineered enzymes for the synthesis or transformation of this compound are not present in the available literature.
Influence of Steric and Electronic Factors from the Cyclooctyl Group on Catalytic Performance
The cyclooctyl group in this compound would exert significant steric and electronic influences on its catalytic performance.
Steric Factors: The large and conformationally flexible cyclooctyl ring would create substantial steric bulk around the nitrogen atom. This steric hindrance could be advantageous in controlling stereoselectivity by selectively blocking certain reaction pathways. In a role as a chiral ligand, this bulk would be crucial in defining the shape of the catalytic active site.
Electronic Factors: The cyclooctyl group is an electron-donating alkyl group. This inductive effect would increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to less substituted amines.
While these principles are well-understood in organic chemistry, their specific quantitative effects on the catalytic performance of this compound have not been experimentally determined or reported in the scientific literature.
Advanced Synthetic Transformations Involving 1 Cyclooctylethan 1 Amine As a Building Block
Preparation of Complex Molecular Architectures
The incorporation of bulky aliphatic amines is a strategic approach in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and bioactive compounds. The cyclooctyl group of 1-Cyclooctylethan-1-amine can impart increased lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate.
For instance, bulky primary amines are utilized as key synthons in the construction of heterocyclic compounds, which form the core of many therapeutic agents. organic-chemistry.org Analogous to tert-octylamine (B44039), this compound could be employed in multi-component reactions or as a nucleophile in the formation of nitrogen-containing rings. The steric hindrance provided by the cyclooctyl group can direct the regioselectivity of these cyclization reactions, leading to the formation of specific isomers.
In the realm of pharmaceutical synthesis, tert-octylamine serves as a crucial intermediate in the production of β-lactamase inhibitors like clavulanic acid. google.com This highlights the potential of structurally similar amines, such as this compound, to serve as building blocks for novel enzyme inhibitors or other therapeutic agents. The amine functionality provides a reactive handle for the introduction of the bulky side chain onto a core scaffold, influencing the molecule's interaction with biological targets.
Furthermore, bulky chiral amines have been successfully employed as ligands in asymmetric catalysis. researchgate.net The chirality of this compound could be leveraged in the synthesis of chiral ligands for transition-metal-catalyzed reactions, enabling the enantioselective synthesis of complex molecules.
Construction of Advanced Intermediates in Multi-step Synthesis
Primary amines are fundamental intermediates in multi-step synthetic sequences, and the unique properties of this compound make it a potentially valuable precursor for a range of advanced intermediates. A common transformation of primary amines is their conversion into other functional groups or their use as a directing group in subsequent reactions.
One of the most well-established industrial applications of a bulky primary amine is the use of tert-octylamine in the synthesis of light stabilizer 944. google.com This process involves the transformation of the amine into a more complex molecule that can be incorporated into polymers to prevent degradation. Similarly, this compound could be converted into analogous intermediates for the production of specialized polymers and materials.
The synthesis of tert-octylamine itself is often achieved through the Ritter reaction, where an alkene reacts with a nitrile in the presence of a strong acid. This methodology could potentially be adapted for the synthesis of this compound, which in turn can be a starting point for a variety of derivatives.
The amine group of this compound can be readily transformed into a wide array of other functionalities. For example, it can be oxidized to a nitroso compound, which can then undergo further reactions. orgsyn.org It can also be converted into isocyanates or isothiocyanates, which are versatile intermediates for the synthesis of ureas, thioureas, and other heterocyclic systems.
Derivatization for Material Science Research
The derivatization of amines is a key strategy in the development of new materials with tailored properties. The bulky and lipophilic nature of the cyclooctyl group in this compound suggests its utility in creating polymers and surface-active agents with unique characteristics.
In polymer chemistry, bulky N-substituted acrylamides are used to create polymers with specific physical and chemical properties. For example, N-tert-octylacrylamide, derived from tert-octylamine, is a hydrophobic monomer that enhances flexibility, adhesion, and water resistance in polymer formulations. polysciences.com Following this precedent, 1-cyclooctylethan-1-acrylamide could be synthesized and polymerized to create novel materials. Poly(tert-octyl acrylamide) has been investigated as a thermoresponsive steric stabilizer in RAFT dispersion polymerization. colab.ws
The amine functionality also allows for the incorporation of this compound into various polymer backbones, such as polyamides and polyimides, where the bulky side group would influence the polymer's solubility, thermal stability, and mechanical properties. Copolymers synthesized from tert-butyl acrylamide (B121943) and octyl acrylate (B77674) have been explored as multifunctional lubricant additives, acting as pour point depressants, viscosity improvers, and anticorrosion agents. uobaghdad.edu.iq This suggests a similar potential for derivatives of this compound.
Furthermore, amines and their derivatives are widely studied as corrosion inhibitors. guidechem.comemerald.com The nitrogen atom can adsorb onto a metal surface, forming a protective layer that prevents corrosion. The large hydrophobic cyclooctyl group of this compound would be expected to enhance this protective barrier. Research on n-octylamine has shown its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. emerald.com
Below is a table summarizing potential material science applications based on analogous compounds:
| Derivative Class | Potential Monomer | Resulting Polymer/Material | Key Properties and Potential Applications |
| Acrylamides | 1-Cyclooctylethan-1-acrylamide | Poly(1-cyclooctylethan-1-acrylamide) | Hydrophobic, improved adhesion and water resistance in coatings and adhesives. Thermoresponsive for smart materials. |
| Polyamides | Diamine and diacid chlorides containing the 1-cyclooctylethyl moiety | Specialty Polyamides | Enhanced solubility in organic solvents, modified thermal properties, and potential for membrane applications. |
| Corrosion Inhibitors | N-alkylated derivatives of this compound | Surface coatings and additives | Formation of a protective hydrophobic layer on metal surfaces to prevent corrosion in various environments. |
Future Research Trajectories and Methodological Innovations for 1 Cyclooctylethan 1 Amine Research
Sustainable Synthesis Approaches
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on 1-Cyclooctylethan-1-amine will likely focus on developing more sustainable synthetic routes that minimize environmental impact. Key areas of exploration will include the use of greener solvents, the development of catalyst systems based on earth-abundant metals, and the implementation of energy-efficient reaction conditions.
One promising avenue is the use of catalytic reductive amination of cyclooctyl methyl ketone. Traditional methods often rely on stoichiometric reducing agents, which generate significant waste. Future approaches could employ catalytic hydrogenation using recyclable catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), under milder conditions. The use of bio-based solvents or even solvent-free conditions will also be a critical aspect of this research.
| Parameter | Traditional Method | Sustainable Approach |
| Reducing Agent | Stoichiometric (e.g., NaBH4) | Catalytic (e.g., H2, recyclable catalyst) |
| Solvent | Volatile organics (e.g., Methanol) | Greener alternatives (e.g., 2-MeTHF, water) or solvent-free |
| Energy Input | High temperature reflux | Lower temperature and pressure |
| Atom Economy | Lower | Higher |
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and controlled production.
A potential flow setup would involve pumping a solution of cyclooctyl methyl ketone and an ammonia (B1221849) source through a heated reactor packed with a solid-supported catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. Furthermore, the inherent safety of microreactors makes them ideal for handling potentially hazardous reagents and exothermic reactions.
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Less precise | High precision over temperature, pressure, and time |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |
| Scalability | Difficult and non-linear | Linear and straightforward |
| Productivity | Lower space-time yield | Higher space-time yield |
Chemoenzymatic Synthetic Routes
The use of enzymes in organic synthesis, or chemoenzymatic synthesis, provides a powerful tool for creating chiral molecules with high enantioselectivity. For the synthesis of enantiomerically pure this compound, transaminases are particularly promising biocatalysts. These enzymes can catalyze the asymmetric amination of a ketone precursor, leading to the desired chiral amine.
Future research will focus on identifying or engineering transaminases with high activity and selectivity for cyclooctyl methyl ketone. This may involve screening existing enzyme libraries or using directed evolution to create novel biocatalysts. The integration of enzymatic steps with traditional chemical transformations could also lead to more efficient and streamlined synthetic routes.
| Method | Catalyst | Expected Enantiomeric Excess (e.e.) |
| Asymmetric Reductive Amination | Chiral Metal Catalyst | >95% |
| Kinetic Resolution | Lipase | >99% (for one enantiomer) |
| Chemoenzymatic Synthesis | Transaminase | >99% |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational modeling can be employed to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives.
Using techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can gain insights into the conformational preferences, electronic structure, and intermolecular interactions of the molecule. This information can guide the design of new synthetic routes and help to predict the behavior of the compound in different environments. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their biological activities, thereby accelerating the discovery of new lead compounds.
| Modeling Technique | Application for this compound |
| Density Functional Theory (DFT) | Prediction of spectroscopic properties (NMR, IR), reaction mechanisms, and thermodynamic stability. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with biological macromolecules. |
| QSAR | Correlation of structural features with biological activity to guide analog design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
